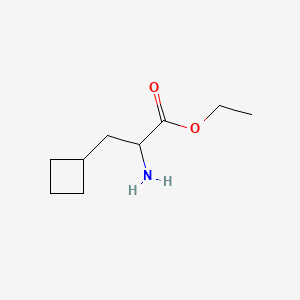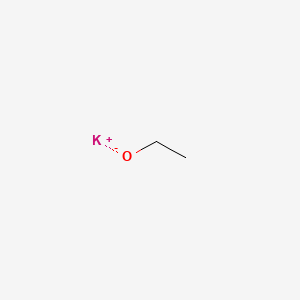
Ethyl 2-amino-3-cyclobutylpropanoate
Übersicht
Beschreibung
Ethyl 2-amino-3-cyclobutylpropanoate is a chemical compound with the molecular formula C9H17NO2 . It is also known as 3-cyclobutylalanine ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 2-amino-3-cyclobutylpropanoate involves a mixture of ethyl 2-(diphenylmethyleneamino)acetate compound and tetrahydrofuran, which is cooled to 0-5°C .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-3-cyclobutylpropanoate consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-amino-3-cyclobutylpropanoate has a molecular weight of 171.24 . It has a density of 1.0±0.1 g/cm3, a boiling point of 227.8±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has a molar refractivity of 46.9±0.3 cm3, and a molar volume of 165.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Interaction and Crystal Packing
Ethyl 2-amino-3-cyclobutylpropanoate has been studied for its unique molecular interactions in crystal packing. Zhang et al. (2011) discovered that ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, exhibits rare N⋯π and O⋯π interactions, along with hydrogen bonds, forming a zigzag double-ribbon structure in crystals (Zhang, Wu, & Zhang, 2011).
Synthesis and Chemical Transformation
The compound has been used in the synthesis of various chemicals. For example, Soršak et al. (1998) demonstrated its application in the synthesis of fused 3-aminopyran-2-ones and other compounds, showcasing its versatility in chemical transformations (Soršak, Stanovnik, & Grdadolnik, 1998). Additionally, Alonso et al. (2005) described an enantioselective synthesis starting from a related compound, ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, highlighting its use in producing enantiomerically enriched substances (Alonso, Santacana, Rafecas, & Riera, 2005).
Asymmetric Synthesis and Chiral Building Blocks
Ethyl 2-amino-3-cyclobutylpropanoate plays a role in the asymmetric synthesis of chiral building blocks. Hirai et al. (1992) explored its use in the asymmetric intramolecular Michael reaction to create chiral building blocks for alkaloid synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).
Biocatalysis and Pharmaceutical Intermediate
In the field of biocatalysis, Li et al. (2013) used a related compound, (±)-ethyl-3-amino-3-phenylpropanoate, as a carbon source to produce S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate of S-dapoxetine (Li, Wang, Huang, Zou, & Zheng, 2013).
Chemical Reaction Studies
Kakimoto et al. (1982) studied the transformation of ethyl 2-azidopropenoate, a related compound, into ethyl 2-aminopropenoatewith different substituents, contributing to the understanding of its chemical reactivity and transformation potential (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
Heterocyclic Chemistry
In heterocyclic chemistry, Grigoryan (2018) utilized a similar compound, ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate, in the synthesis of benzo[h]quinazolines, demonstrating the compound's utility in creating diverse heterocyclic systems (Grigoryan, 2018).
Synthesis Technology Optimization
Qiao-yun (2012) focused on optimizing the synthesis technology of a related compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, demonstrating the practical application and industrial relevance of such compounds in synthesis technologies (Qiao-yun, 2012).
Safety And Hazards
Ethyl 2-amino-3-cyclobutylpropanoate is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and wash hands thoroughly after handling. Do not eat, drink or smoke when using this product .
Eigenschaften
IUPAC Name |
ethyl 2-amino-3-cyclobutylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMYKRXWOHTRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635116 | |
| Record name | Ethyl 3-cyclobutylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-cyclobutylpropanoate | |
CAS RN |
394735-17-2 | |
| Record name | Ethyl α-aminocyclobutanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-3-cyclobutylpropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394735172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-cyclobutylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-cyclobutylalaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)


![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)

![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)



